molecular formula C11H15N3O2 B2582989 N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide CAS No. 1179411-14-3

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B2582989
CAS No.: 1179411-14-3
M. Wt: 221.26
InChI Key: RTIXQTGOBQHCKV-UHFFFAOYSA-N
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Description

N-(4-Hydroxypyridin-3-yl)piperidine-4-carboxamide is a chemical compound with the CAS Registry Number 1179411-14-3. It has a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol . Its structure features a piperidine-4-carboxamide moiety linked to a 4-hydroxypyridin-3-yl group, a scaffold that is of significant interest in medicinal chemistry and drug discovery. The 4-hydroxypyridine group is a known pharmacophore, and 3-hydroxypyridine derivatives are noted for their biological activities and occur in various biochemical contexts . As a building block, this compound is valuable for developing potential therapeutic agents. It is also utilized in chemical synthesis, serving as a key intermediate for creating more complex molecular architectures, including fused bicyclic heterocycles common in pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXQTGOBQHCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CNC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has shown antiviral activity by inhibiting the replication of coronaviruses in vitro . The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs.
  • Heterocyclic Additions : Pyrimidine (Compound 8) or oxazole (7hh) rings enhance planar rigidity, favoring interactions with kinase or viral entry targets .
  • Biphenyl and Aryl Modifications : Fluorinated or chlorinated aryl groups (e.g., Compound 4, 7hh) improve metabolic stability and target binding through hydrophobic and halogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxyl and carboxylic acid groups (e.g., Compound 25 in ) enhance aqueous solubility but may limit blood-brain barrier penetration.
  • Metabolic Stability : Fluorine or chlorine substituents (e.g., 7hh, Compound 4) reduce oxidative metabolism, improving half-life .
  • Synthetic Feasibility : Yields vary widely (18–82%), with solid derivatives (e.g., 27g) being more amenable to formulation than oily products (e.g., 7p) .

Biological Activity

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure substituted with a hydroxypyridine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is essential for its therapeutic effects. For instance, it binds to the active sites of target enzymes, blocking their function and potentially leading to tumor suppression and modulation of metabolic pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits activity against Mycobacterium tuberculosis, with promising minimum inhibitory concentration (MIC) values suggesting efficacy in treating tuberculosis infections .

Structure-Activity Relationship (SAR)

The SAR studies have focused on modifying the piperidine and hydroxypyridine components to enhance potency and selectivity. For example, variations in substituents on the piperidine ring have been explored to improve pharmacokinetic properties while retaining biological activity.

CompoundMIC (µM)Comments
This compound6.3 - 23Effective against M. tuberculosis
Analog 12.0Improved activity with specific substitutions
Analog 221Modest activity; further optimization required

Study on Antitubercular Activity

A high-throughput screening study evaluated the antitubercular potential of various compounds, including this compound. The results indicated that this compound had an MIC range similar to other known antitubercular agents, making it a candidate for further development .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against several types of cancer cells, showing IC50 values indicating its potential as an anticancer agent:

Cell LineIC50 (µM)Type
A5494.29Lung cancer
MCF-725.76Breast cancer

These findings suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.

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